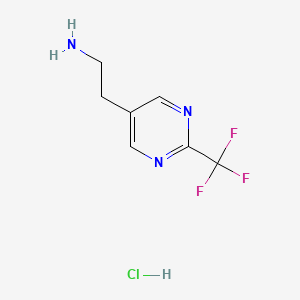![molecular formula C19H12BrN3O3 B12637577 9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one CAS No. 1431510-27-8](/img/structure/B12637577.png)
9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one is a complex organic compound with a unique structure that includes a bromine atom, a nitrophenyl group, and a benzo[h][1,6]naphthyridin-2(1H)-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate naphthyridine precursor, followed by bromination and nitration reactions to introduce the bromine and nitrophenyl groups, respectively. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, reduction may produce an amine derivative, and substitution may result in various substituted naphthyridines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, 9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the production of specialty chemicals, dyes, or pharmaceuticals. Its unique properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 2-bromo-4-methyl-6-nitrophenol
- 6-bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
Compared to similar compounds, 9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features
特性
CAS番号 |
1431510-27-8 |
|---|---|
分子式 |
C19H12BrN3O3 |
分子量 |
410.2 g/mol |
IUPAC名 |
9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2-one |
InChI |
InChI=1S/C19H12BrN3O3/c1-11-2-5-14(9-17(11)23(25)26)22-18(24)7-3-12-10-21-16-6-4-13(20)8-15(16)19(12)22/h2-10H,1H3 |
InChIキー |
RWGYILAQPCSTMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
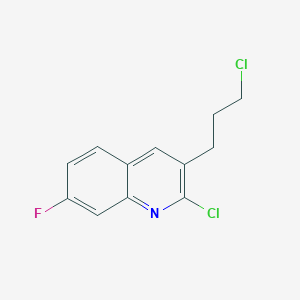
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)
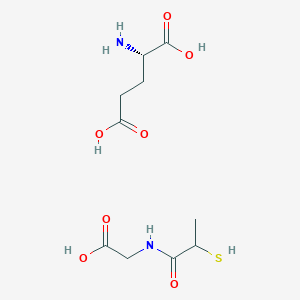
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
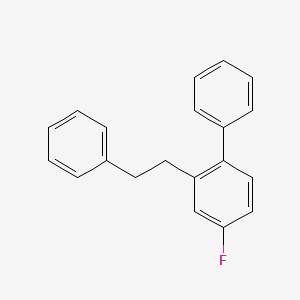
![4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
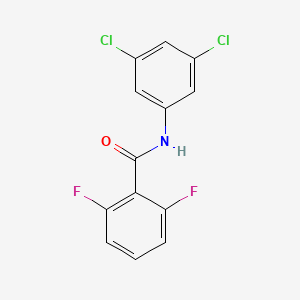
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
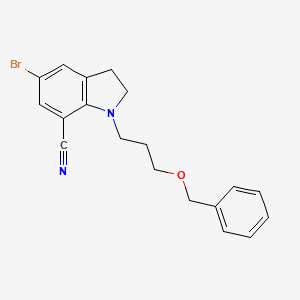
![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
